2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the given structure often involves complex organic synthesis routes, including condensation reactions, cyclization, and sometimes specific asymmetric synthesis methods to achieve the desired stereochemistry. For instance, an efficient and practical asymmetric synthesis was developed for a similar compound, demonstrating the importance of diastereoselective reduction and efficient isomerization steps for synthesizing complex molecules (H. Jona et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves X-ray diffraction studies to elucidate crystal structures. For example, compounds with related structures have been characterized, revealing specific conformational details and dihedral angles that influence molecular interactions and stability (S. Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include nucleophilic substitutions, electrophilic additions, and possibly complex formation with various reagents due to the presence of multiple functional groups. For instance, the microwave-assisted synthesis of related compounds has shown the versatility of such molecules in forming new bonds under specific conditions (R. Mahesh et al., 2004).
properties
IUPAC Name |
2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-22(2,3)19-8-9-20(24-23-19)26-12-10-16(11-13-26)15-27-21(28)14-17-6-4-5-7-18(17)25-27/h8-9,14,16H,4-7,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGBHWZKHOSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
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